

An In-depth Technical Guide to Dicirenone (SC-26304)

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Compound of Interest

Compound Name: *Dicirenone*

Cat. No.: *B108638*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicirenone, also known as SC-26304 and 7α -carboxyisopropylspiro lactone, is a synthetic, steroidal antimineralocorticoid belonging to the spiro lactone group.^[1] Developed in the mid-1970s as a potential diuretic and antihypertensive agent, it functions as a competitive antagonist of the mineralocorticoid receptor (MR) and also exhibits antiandrogenic properties, albeit with a reportedly reduced affinity for the androgen receptor (AR) compared to other spiro lactones.^[1] Although it showed promising activity in preclinical studies, **Dicirenone** was never commercially marketed. This technical guide provides a comprehensive overview of the available scientific information on **Dicirenone**, including its chemical properties, mechanism of action, and the signaling pathways it modulates. Due to its developmental stage, publicly available quantitative data on its receptor binding affinity and functional potency are limited.

Chemical and Physical Properties

Dicirenone is a derivative of spironolactone with a carboxyisopropyl group at the 7α position. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	Propan-2-yl (7R,8R,9S,10R,13S,14S,17R)- 10,13-Dimethyl-3,5'- dioxospiro[2,6,7,8,9,11,12,14,1 5,16-decahydro-1H- cyclopenta[a]phenanthrene- 17,2'-oxolane]-7-carboxylate	[1]
Synonyms	SC-26304, 7α- Carboxyisopropylspirolactone, 17α-Hydroxy-3-oxopregn-4- ene-7α,21-dicarboxylic acid γ- lactone 1-isopropyl ester	[1]
CAS Number	41020-79-5	[1]
Molecular Formula	C ₂₆ H ₃₆ O ₅	
Molar Mass	428.569 g·mol ⁻¹	

Mechanism of Action

Dicirenone exerts its pharmacological effects through the modulation of two primary signaling pathways: the mineralocorticoid receptor pathway and the androgen receptor pathway.

Mineralocorticoid Receptor Antagonism

Dicirenone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor. Aldosterone, the principal endogenous mineralocorticoid, plays a crucial role in the regulation of blood pressure and electrolyte balance. Upon binding to the cytoplasmic MR, aldosterone induces a conformational change, leading to the dissociation of heat shock proteins and the translocation of the receptor-ligand complex into the nucleus. Within the nucleus, this complex binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na⁺/K⁺-ATPase pump.

By competitively binding to the MR, **Dicirenone** prevents the binding of aldosterone and the subsequent transcriptional activation. This inhibition of MR signaling leads to a decrease in sodium and water retention and an increase in potassium retention, resulting in its diuretic and antihypertensive effects. Preclinical studies have shown that **Dicirenone** effectively inhibits the in vivo effects of aldosterone on urinary K⁺:Na⁺ ratios.

Androgen Receptor Antagonism

Similar to other spiro lactones, **Dicirenone** also acts as an antagonist at the androgen receptor. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, which then translocates to the nucleus and regulates the expression of genes involved in the development and maintenance of male characteristics. By blocking the AR, **Dicirenone** can interfere with these processes. However, it has been reported to have a relatively reduced affinity for the androgen receptor compared to other compounds in the same class.

Biological Activity and Quantitative Data

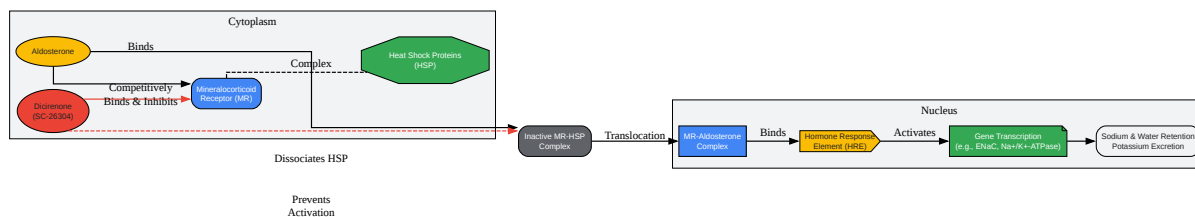
While detailed quantitative data for **Dicirenone** is scarce in the public domain, some key findings from preclinical studies provide insight into its potency and efficacy.

Parameter	Finding	Species/Model	Reference
Mineralocorticoid Receptor Binding	Cytoplasmic binding of [³ H]Dicirenone (as [³ H]spiro lactone SC-26304) to renal MR was of a "similar in magnitude" to that of [³ H]aldosterone.	Rat Kidney Cytosol	
In Vivo Aldosterone Antagonism	Dicirenone inhibited the effects of aldosterone on urinary K ⁺ :Na ⁺ ratios.	Rat	
Oral and Subcutaneous Activity	Showed good oral and subcutaneous activity with a Minimum Effective Dose (MED) of ≤ 0.41 mg.	Not specified	
Androgen Receptor Binding	Possesses antiandrogen activity with "relatively reduced affinity" compared to other spiro lactones.	Not specified	

Note: Specific K_i or IC₅₀ values for **Dicirenone** at the mineralocorticoid and androgen receptors are not readily available in the reviewed literature.

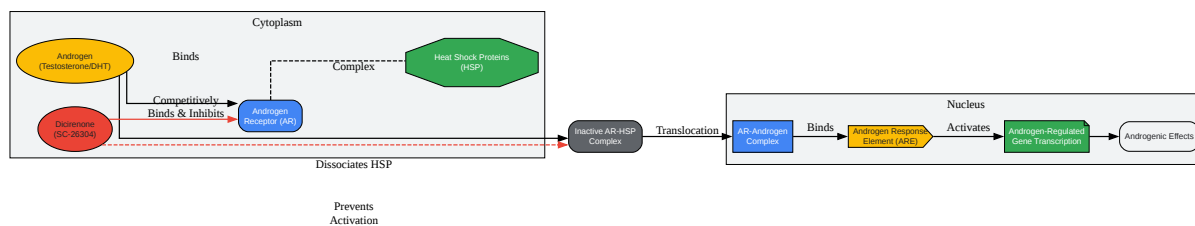
Signaling Pathway Diagrams

To visualize the mechanisms of action of **Dicirenone**, the following diagrams illustrate the mineralocorticoid and androgen receptor signaling pathways and the points of inhibition by **Dicirenone**.



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Caption: Mineralocorticoid Receptor Signaling Pathway and Inhibition by **Dicirenone**.



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Caption: Androgen Receptor Signaling Pathway and Inhibition by **Dicirenone**.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing **Dicirenone** are not extensively published. However, a general protocol for a competitive radioligand binding assay to determine the affinity of a compound for the mineralocorticoid receptor is provided below as a representative methodology.

Mineralocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (K_i) of **Dicirenone** for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

- Receptor Source: Cytosolic fraction from rat kidney homogenate or cells expressing recombinant human MR.
- Radioligand: [^3H]Aldosterone.
- Test Compound: **Dicirenone** (SC-26304) at various concentrations.
- Non-specific Binding Control: A high concentration of unlabeled aldosterone.
- Assay Buffer: e.g., Tris-HCl buffer with additives to maintain protein stability.
- Scintillation Cocktail and Counter.

Procedure:

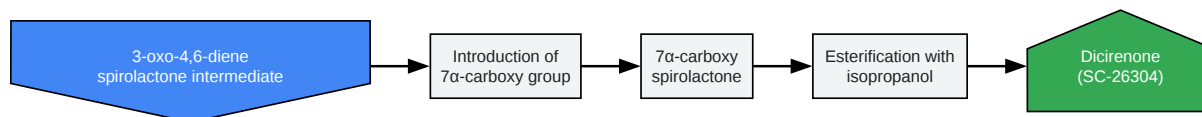
- Receptor Preparation: Prepare a cytosolic fraction from the chosen receptor source by homogenization and ultracentrifugation.
- Assay Setup: In a series of tubes, add a constant amount of the receptor preparation.
- Competitive Binding:
 - To a set of "total binding" tubes, add the assay buffer and [^3H]Aldosterone.

- To a set of "non-specific binding" tubes, add a high concentration of unlabeled aldosterone and [³H]Aldosterone.
- To a series of "competition" tubes, add increasing concentrations of **Dicirenone** and a constant concentration of [³H]Aldosterone.
- Incubation: Incubate all tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
- Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
- Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding of [³H]Aldosterone as a function of the logarithm of the **Dicirenone** concentration.
 - Determine the IC₅₀ value (the concentration of **Dicirenone** that inhibits 50% of the specific binding of [³H]Aldosterone) from the resulting sigmoidal curve.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_a)$, where [L] is the concentration of the radioligand and K_a is its dissociation constant.

Synthesis

A detailed, step-by-step synthesis protocol for **Dicirenone** (SC-26304) is not explicitly available in the reviewed literature. However, based on the synthesis of other 7 α -carboalkoxy spirolactones, a plausible synthetic route can be outlined. The synthesis of a variety of esters of 17-hydroxy-3-oxo-17 α -pregn-4-ene-7 α ,21-dicarboxylic acid- γ -lactone has been described starting from the corresponding 3-oxo-4,6-diene steroid.

A likely synthetic pathway would involve the introduction of the 7 α -carboxy group to a spirolactone steroid intermediate, followed by esterification with isopropanol to yield

Dicirenone.

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Caption: Plausible Synthetic Workflow for **Dicirenone**.

Conclusion

Dicirenone (SC-26304) is a potent, steroidal mineralocorticoid receptor antagonist with additional antiandrogenic activity. Preclinical data indicates its efficacy as an aldosterone antagonist. However, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available quantitative binding and functional data. The information presented in this guide, compiled from the existing scientific literature, provides a foundational understanding of **Dicirenone** for researchers and professionals in the field of drug development. Further investigation would be required to fully elucidate its therapeutic potential.

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References

- 1. weldonbiotech.com [weldonbiotech.com]
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